molecular formula C24H26N2O3S B3566889 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide

Cat. No.: B3566889
M. Wt: 422.5 g/mol
InChI Key: YSFSBIWWVDBVEZ-UHFFFAOYSA-N
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Description

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with various functional groups, including a methylsulfonyl group and a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 3,4-dimethyl-N-methylsulfonylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent in the development of drugs targeting specific biological pathways.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl-N-(4-methylphenyl)benzamide
  • 4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl-N-(2-ethylphenyl)benzamide
  • 4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl-N-(2-furylmethyl)benzamide

Uniqueness

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both methylsulfonyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-17-5-12-22(13-6-17)25-24(27)21-10-8-20(9-11-21)16-26(30(4,28)29)23-14-7-18(2)19(3)15-23/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSBIWWVDBVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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